molecular formula C8H18N2 B1488676 N-[2-(ethylamino)ethyl]cyclobutanamine CAS No. 1249819-18-8

N-[2-(ethylamino)ethyl]cyclobutanamine

Cat. No.: B1488676
CAS No.: 1249819-18-8
M. Wt: 142.24 g/mol
InChI Key: SKCRNRSJGMFADH-UHFFFAOYSA-N
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Description

N-[2-(ethylamino)ethyl]cyclobutanamine (CAS 1249819-18-8) is an organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . Its structure features a cyclobutane ring linked to a diamine chain containing both primary and secondary amine functionalities, as represented by the SMILES notation CCNCCNC1CCC1 . This specific arrangement classifies it as a derivative of cyclobutanamine. Compounds with similar structural motifs, particularly those combining cyclic alkanes like cyclobutane with ethylaminoethyl chains, are of significant interest in medicinal chemistry research . They frequently serve as critical synthetic intermediates or core scaffolds in the development of novel bioactive molecules. For instance, such amine-containing templates are explored in the design of compounds for various therapeutic areas . The presence of multiple nitrogen atoms in its structure makes it a versatile building block for further chemical functionalization. As a high-purity chemical, it is intended for use in laboratory research and development activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

1249819-18-8

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N'-cyclobutyl-N-ethylethane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-2-9-6-7-10-8-4-3-5-8/h8-10H,2-7H2,1H3

InChI Key

SKCRNRSJGMFADH-UHFFFAOYSA-N

SMILES

CCNCCNC1CCC1

Canonical SMILES

CCNCCNC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The compound shares structural homology with cycloalkane-based amines, differing in ring size, substituent groups, or side-chain modifications. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N-[2-(ethylamino)ethyl]cyclobutanamine C₈H₁₇N₂ 141.24 (calculated) Cyclobutane, ethylaminoethyl Not available
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 Cyclobutane, aminomethyl 780747-61-7
N-[2-(4-Fluorophenyl)ethyl]cyclobutanamine C₁₂H₁₅FN₂ 206.26 Cyclobutane, 4-fluorophenethyl 1248822-51-6
N-[2-(4-Fluorophenyl)ethyl]cyclopentanamine C₁₃H₁₇FN₂ 220.29 Cyclopentane, 4-fluorophenethyl 1019499-47-8

Key Observations :

  • Ring size : Cyclobutane analogs exhibit lower molecular weights and higher ring strain than cyclopentane or cyclohexane derivatives, which may affect solubility and metabolic pathways .
  • Substituent effects: The ethylaminoethyl group in the target compound provides greater flexibility and basicity compared to rigid aromatic substituents (e.g., 4-fluorophenethyl in analogs).

Preparation Methods

Alkylation of Cyclobutanamine

One common route involves the nucleophilic substitution of cyclobutanamine with 2-chloroethyl ethylamine or a similar haloalkylamine under controlled conditions:

  • Reaction Scheme:

    Cyclobutanamine + 2-(ethylamino)ethyl halide → this compound

  • Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Mild bases like potassium carbonate to deprotonate the amine.
    • Temperature: Moderate heating (50–80 °C) to facilitate substitution.
  • Notes:

    • The reaction must be controlled to avoid over-alkylation.
    • Purification typically involves extraction and chromatographic techniques.

Reductive Amination Route

Alternatively, reductive amination of cyclobutanone with 2-(ethylamino)ethylamine can be employed:

  • Reaction Scheme:

    Cyclobutanone + 2-(ethylamino)ethylamine + Reducing agent → this compound

  • Conditions:

    • Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
    • Solvent: Methanol or ethanol.
    • pH: Slightly acidic to neutral to facilitate imine formation.
    • Temperature: Room temperature to mild heating.
  • Advantages:

    • High selectivity.
    • Milder conditions compared to alkylation.
    • Reduced side reactions.

Research Findings and Analytical Data

Analytical techniques such as LC-MS and NMR are critical for confirming the structure and purity of synthesized this compound.

Analytical Method Details
LC-MS Electrospray ionization (ESI) mode; typical retention times and mass-to-charge ratios confirm molecular ion peaks consistent with C8H18N2.
NMR Spectroscopy Proton NMR confirms the presence of ethylaminoethyl side chain and cyclobutane ring protons. Chemical shifts and coupling constants align with expected structures.
Purification Silica gel chromatography using gradients of methanol/dichloromethane or acetonitrile/water mixtures.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation Cyclobutanamine + 2-(ethylamino)ethyl halide DMF, K2CO3, 50–80 °C Straightforward, scalable Risk of over-alkylation
Reductive Amination Cyclobutanone + 2-(ethylamino)ethylamine NaBH3CN or Na(OAc)3BH, MeOH, RT High selectivity, mild conditions Requires careful pH control
Aminoacetamide route* Secondary amine + 2-haloacetamide Various, as per patent EP0714885A2 Potential for derivatization Indirect, multi-step

*Note: Aminoacetamide route is more general and may require adaptation for this specific compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(ethylamino)ethyl]cyclobutanamine, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Start with the alkylation of cyclobutanamine using 2-chloroethyl ethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under nitrogen atmosphere to prevent oxidation.
  • Step 2 : Optimize reaction temperature (40–80°C) and stoichiometry (1:1.2 molar ratio of cyclobutanamine to alkylating agent) based on orthogonal experimental designs to maximize yield .
  • Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization. Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
  • Key Parameters :
VariableOptimal RangeImpact on Yield
Temperature60–70°CHigher yields at elevated temps
SolventDMFBetter solubility of intermediates
CatalystK₂CO₃Reduces side reactions

Q. How can structural characterization of this compound be rigorously validated?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d₆) to confirm cyclobutane ring protons (δ 2.5–3.0 ppm) and ethylaminoethyl sidechain (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for NH).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peak (m/z 157.15 [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 61.11%, H: 10.96%, N: 17.83%) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Approach :

  • Use radioligand binding assays (e.g., with [³H]CP-55,940) to assess affinity for cannabinoid receptors (CB1/CB2) based on structural analogs .
  • Conduct cytotoxicity screening via MTT assays (absorbance at 570 nm) in HEK-293 or SH-SY5Y cell lines, comparing IC₅₀ values to controls .

Advanced Research Questions

Q. How does this compound interact with G-protein-coupled receptors (GPCRs), and what mechanistic insights can be derived?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with CB1 receptor (PDB ID: 5TGZ). Focus on hydrogen bonding with Ser383 and hydrophobic interactions with Leu387 .
  • Functional Assays : Measure cAMP inhibition via ELISA in transfected CHO cells expressing CB1. Compare EC₅₀ values to known agonists (e.g., WIN55,212-2) .

Q. What pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier permeability) should be prioritized in preclinical studies?

  • Protocol :

  • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
  • BBB Penetration : Use PAMPA-BBB assay; calculate permeability (Pe) > 4.0 × 10⁻⁶ cm/s indicates high brain uptake potential .

Q. How can computational modeling resolve contradictions in reported receptor binding affinities?

  • Strategy :

  • Perform molecular dynamics simulations (GROMACS) to assess conformational flexibility of the ethylaminoethyl sidechain. Correlate with experimental Ki values from radioligand assays .
  • Data Integration Example :
StudyReported Ki (nM)Simulated Binding Energy (kcal/mol)
A120 ± 15-9.2
B85 ± 10-10.5

Q. What analytical strategies address discrepancies in biological activity across cell lines?

  • Resolution :

  • Dose-Response Profiling : Test compound in 3+ cell lines (e.g., primary neurons vs. cancer cells) using normalized viability assays.
  • Receptor Density Quantification : Perform Western blotting for CB1/CB2 expression levels. Higher receptor density may explain lower IC₅₀ values .

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